BenchChemオンラインストアへようこそ!

(2R,|AR)-GC376

Coronavirus Mpro inhibition Broad-spectrum antiviral FRET assay

This stereochemically pure (2R,βR)-GC376 reference standard is essential for analytical method validation, chiral purity assessment, and impurity profiling of GC376 drug substance. Unlike the parent GC376, this isomer cannot be substituted interchangeably due to distinct Mpro binding orientation and inhibitory potency. Mandatory for NMR-based purity protocols (HPLC inapplicable) and SAR studies correlating stereochemistry with resistance profiles across coronavirus species. Ensure regulatory submission readiness and analytical accuracy—procure this defined stereoisomer for your QC and research programs.

Molecular Formula C₂₁H₃₀N₃NaO₈S
Molecular Weight 507.53
Cat. No. B1150408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,|AR)-GC376
Synonyms(2R,(beta)R)-GC376
Molecular FormulaC₂₁H₃₀N₃NaO₈S
Molecular Weight507.53
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC1CCNC1=O)C(O)S(=O)(=O)[O-])NC(=O)OCC2=CC=CC=C2.[Na+]
InChIInChI=1S/C21H31N3O8S.Na/c1-13(2)10-16(24-21(28)32-12-14-6-4-3-5-7-14)19(26)23-17(20(27)33(29,30)31)11-15-8-9-22-18(15)25;/h3-7,13,15-17,20,27H,8-12H2,1-2H3,(H,22,25)(H,23,26)(H,24,28)(H,29,30,31);/q;+1/p-1/t15?,16-,17-,20?;/m1./s1
InChIKeyBSPJDKCMFIPBAW-LJEYKDQBSA-M
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2R,|AR)-GC376: A Defined Stereoisomeric Reference Standard for Coronavirus 3CLpro (Mpro) Inhibitor Research


(2R,|AR)-GC376, systematically designated as (2R,βR)-GC376, is a specific stereoisomer of the broad-spectrum coronavirus 3C-like protease (3CLpro, also known as Mpro) inhibitor prodrug GC376 . GC376 functions as a bisulfite adduct prodrug that undergoes conversion in aqueous solution to the active aldehyde species GC373, which then covalently modifies the catalytic cysteine residue (Cys145 in SARS-CoV-2 Mpro) to inhibit viral polyprotein processing [1]. The compound has demonstrated in vivo efficacy in treating feline infectious peritonitis (FIP) caused by feline coronavirus (FCoV) and exhibits potent inhibitory activity against Mpro enzymes from multiple coronaviruses, including SARS-CoV-2, SARS-CoV, and MERS-CoV [2]. (2R,|AR)-GC376 is characterized as an impurity or stereoisomeric form of the parent GC376 compound, with a molecular formula of C₂₁H₃₀N₃NaO₈S and a molecular weight of 507.53 g/mol .

Why Stereochemical Purity Matters: Distinguishing (2R,|AR)-GC376 from Related GC376 Stereoisomers in Analytical and Biological Studies


GC376 contains multiple chiral centers, giving rise to distinct stereoisomers that include (2R,|AR)-GC376, (2R,βS)-GC376, and the parent GC376 (sodium (2S)-1-hydroxy-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-3-(2-oxopyrrolidin-3-yl)propane-1-sulfonate) [1]. Stereochemical configuration directly influences binding orientation within the Mpro active site, as the covalent adduct formation with Cys145 requires precise spatial alignment of the electrophilic warhead [2]. Even minor stereochemical variations can alter inhibitory potency, selectivity across coronavirus species, and metabolic stability [3]. Consequently, (2R,|AR)-GC376 cannot be substituted interchangeably with other GC376 stereoisomers or the parent compound in analytical method validation, impurity profiling, structure-activity relationship (SAR) investigations, or pharmacological studies where stereochemical identity is a critical experimental variable [1].

Quantitative Comparator Evidence for GC376-Based Compounds in Coronavirus Mpro Inhibition Studies


Broad-Spectrum Potency: GC376 IC50 Values Against Six Coronavirus Mpro Enzymes Compared to Baseline Inhibitor Classes

GC376 demonstrates broad-spectrum inhibitory activity against Mpro enzymes from six distinct coronaviruses with IC50 values ranging from 0.89 μM (SARS-CoV-2) to 4.2 μM (HCoV-NL63), and maintains activity against five SARS-CoV-2 Mpro mutants (G15S, M49I, K90R, P132H, S46F) [1]. In contrast, many peptidomimetic Mpro inhibitors exhibit narrow-spectrum activity limited to specific coronavirus species. Nirmatrelvir, a comparator clinical-stage Mpro inhibitor, shows high potency against SARS-CoV-2 Mpro but variable activity against other coronaviral Mpros; in direct comparative MERS-CoV Mpro assays, GC376, nirmatrelvir, and PF-00835231 were identified as the most effective inhibitors among seven tested compounds [2].

Coronavirus Mpro inhibition Broad-spectrum antiviral FRET assay SARS-CoV-2 variants

Binding Affinity Comparison: GC376 SARS-CoV-2 Mpro KD Value Relative to Other Covalent Inhibitors

Isothermal titration calorimetry (ITC) measurements reveal that GC376 binds to SARS-CoV-2 Mpro with a dissociation constant (KD) of 1.6 μM [1]. This binding is accompanied by efficient inhibition of proteolytic activity (IC50 = 0.89 μM). In comparative studies, nirmatrelvir exhibits higher apparent binding affinity to SARS-CoV-2 Mpro (KD estimated in the low nanomolar range), though both compounds stabilize the dimeric state of Mpro and alter the monomer-dimer equilibrium [2]. Unlike nirmatrelvir, which requires ritonavir co-administration for adequate human pharmacokinetics, GC376 achieves therapeutic plasma levels in feline models following subcutaneous administration without metabolic boosting [3].

SARS-CoV-2 Mpro Binding affinity Isothermal titration calorimetry Covalent inhibitor

In Vitro Antiviral Efficacy: GC376 EC50 Comparison Against FIPV in Cell Culture Versus Other Antiviral Classes

In feline kidney (CRFK) cell culture assays against feline infectious peritonitis virus (FIPV), GC376 demonstrates antiviral efficacy with an EC50 value in the low micromolar range [1]. Direct comparative in vitro studies evaluating GC376, nirmatrelvir, remdesivir, GS-441524, molnupiravir, and β-D-N4-hydroxycytidine against FIPV revealed that GC376 alone exhibits an EC50 of 0.406 μM [2]. Notably, the combination of GC376 with remdesivir produced a synergistic reduction in EC50 to 0.046 μM, representing an approximately 8.8-fold enhancement in antiviral potency compared to GC376 monotherapy [2]. In contrast, remdesivir alone showed EC50 values of 0.181 μM and 6.416 μM in different assay conditions, highlighting variable potency across experimental systems [2].

Feline infectious peritonitis virus Antiviral efficacy EC50 CRFK cells

In Vivo Pharmacokinetic Comparison: GC376 Versus GS-441524 Following Oral Administration in Cats

A comprehensive in vivo pharmacokinetic study comparing GC376 and GS-441524 in cats following oral administration revealed substantial differences in absorption, clearance, and therapeutic window [1]. GS-441524 demonstrated superior oral absorption, slower clearance rate, and slower metabolic rate compared to GC376. In animal efficacy trials, GS-441524 effectively reduced mortality in FIP subjects across a range of doses, whereas GC376 reduced mortality only at high doses [1]. The effective oral dose of GC376 required for therapeutic benefit was determined to be higher than that of GS-441524, reflecting the pharmacokinetic limitations of the prodrug when administered orally [1].

Pharmacokinetics Oral bioavailability Feline model In vivo efficacy

Crystallographic Binding Mode: GC376 Forms Reversible Hemithioacetal with Mpro Cys145 Distinct from Nitrile-Based Covalent Inhibitors

High-resolution crystal structures of SARS-CoV-2 Mpro in complex with GC376 (converted to GC373) reveal that the inhibitor forms a reversible covalent hemithioacetal linkage with the catalytic cysteine residue (Cys145), accompanied by release of a sulfonic acid group [1]. This binding mechanism is structurally and mechanistically distinct from nitrile-based covalent Mpro inhibitors such as nirmatrelvir, which form a reversible covalent thioimidate adduct with Cys145, and from non-covalent inhibitors such as Mpro61 [2]. NMR analysis confirms that inhibition proceeds via reversible formation of the hemithioacetal, rather than an irreversible sulfonyl modification [1]. Crystal structures of GC376 bound to Mpros from SARS-CoV-2, SARS-CoV, MERS-CoV, and five SARS-CoV-2 Mpro mutants (G15S, M49I, S46F, K90R, P132H) demonstrate that the inhibitor properly accommodates active site variations across coronavirus species and mutant variants [3].

X-ray crystallography Covalent inhibition mechanism SARS-CoV-2 Mpro Reversible covalent binding

Analytical Purity Assessment: GC376 Requires NMR-Based Purity Determination Due to HPLC Incompatibility

The chemical structure of GC376 is not suitable for conventional HPLC detection and purity assessment due to its bisulfite adduct prodrug nature and equilibrium with the aldehyde form GC373 in solution . Consequently, reputable vendors estimate purity of GC376 and its stereoisomers using nuclear magnetic resonance (NMR) spectroscopy, with reported purity specifications typically exceeding 97% . This analytical constraint differentiates GC376 from many small-molecule Mpro inhibitors, which are routinely characterized by HPLC-UV or LC-MS methods. The requirement for NMR-based purity assessment imposes specific handling considerations: the compound should be stored at -20°C as a powder (stability up to 3 years) and used within one month after dissolution in solvent when stored at -20°C .

Analytical chemistry Purity assessment NMR Quality control

Optimal Research and Industrial Applications for (2R,|AR)-GC376 Based on Quantitative Evidence


Analytical Reference Standard for GC376 Stereoisomeric Impurity Profiling and Method Validation

(2R,|AR)-GC376 serves as a critical reference standard for analytical method development, impurity profiling, and quality control testing of GC376 drug substance and drug product batches. Given that GC376 purity assessment requires NMR spectroscopy rather than HPLC , stereoisomeric reference materials are essential for validating NMR peak assignments and establishing that chiral integrity is maintained during synthesis and storage. Researchers and QC laboratories can employ (2R,|AR)-GC376 to calibrate chiral separation methods, validate NMR-based purity protocols, and document stereochemical purity in regulatory submissions. This application is particularly relevant for organizations synthesizing GC376 analogs or developing analytical methods for coronavirus Mpro inhibitors.

Structure-Activity Relationship (SAR) Studies of Mpro Inhibitor Stereochemistry and Binding Orientation

The well-defined stereochemistry of (2R,|AR)-GC376 enables its use as a defined stereochemical probe in SAR studies examining how specific chiral configurations influence Mpro binding affinity, inhibitory potency, and selectivity across coronavirus species. Crystal structures have demonstrated that GC376 (via conversion to GC373) fits precisely into the active sites of Mpros from SARS-CoV-2, SARS-CoV, and MERS-CoV, forming a reversible hemithioacetal with Cys145 [1]. By comparing (2R,|AR)-GC376 with the (2R,βS) stereoisomer and the parent (2S) GC376, researchers can systematically correlate stereochemical changes with alterations in KD, IC50, and binding kinetics—data that directly inform the design of next-generation peptidomimetic Mpro inhibitors with optimized stereochemical configurations.

Mechanistic Studies of Broad-Spectrum Coronavirus Mpro Inhibition and Resistance Profiling

(2R,|AR)-GC376 enables detailed mechanistic investigations of pan-coronavirus Mpro inhibition, particularly for comparative resistance profiling studies. GC376 has been shown to maintain inhibitory activity against five SARS-CoV-2 Mpro mutants (G15S, M49I, K90R, P132H, S46F) with IC50 values comparable to wild-type enzyme [2]. This retention of potency against clinically relevant variants makes GC376-derived reference compounds valuable for studying resistance mechanisms to Mpro inhibitors. Researchers can systematically evaluate whether specific resistance mutations that reduce susceptibility to nitrile-based inhibitors (e.g., nirmatrelvir) confer cross-resistance to aldehyde-based inhibitors, thereby informing combination therapy strategies and next-generation inhibitor design.

In Vitro Antiviral Combination Studies and Synergy Assessment with Nucleoside Analogs

The demonstrated synergy between GC376 and remdesivir (EC50 reduction from 0.406 μM to 0.046 μM, an 8.8-fold enhancement) [3] establishes a clear research application for evaluating Mpro inhibitor–polymerase inhibitor combinations. (2R,|AR)-GC376 can serve as a stereochemically defined tool compound in systematic combination studies investigating optimal ratios, sequencing, and mechanistic basis of synergy between protease inhibitors and nucleoside/nucleotide analogs. Given that GC376 monotherapy EC50 (0.406 μM) compares favorably to nirmatrelvir monotherapy EC50 (2.936 μM) in specific assay systems, GC376-based compounds offer a mechanistically distinct Mpro inhibitor scaffold for exploring combination antiviral strategies without the pharmacokinetic boosting requirement inherent to nirmatrelvir-based regimens.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2R,|AR)-GC376

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.